Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate
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Overview
Description
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a phenylethynyl group, and an ethyl acetate moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of a phenylethynyl group through a Sonogashira coupling reaction. The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the phenylethynyl group, resulting in debromination or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are used under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenylethynyl group.
Reduction: Debrominated or hydrogenated products.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The phenylethynyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the pyridine ring also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 2-[6-chloro-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Ethyl 2-[6-fluoro-5-(2-phenylethynyl)pyridin-2-yl]acetate
- Ethyl 2-[6-iodo-5-(2-phenylethynyl)pyridin-2-yl]acetate
Comparison: Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H14BrNO2 |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C17H14BrNO2/c1-2-21-16(20)12-15-11-10-14(17(18)19-15)9-8-13-6-4-3-5-7-13/h3-7,10-11H,2,12H2,1H3 |
InChI Key |
DYVGLQTVNYNHMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)C#CC2=CC=CC=C2)Br |
Origin of Product |
United States |
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